molecular formula C20H25NO6 B1209358 Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)

Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)

Cat. No.: B1209358
M. Wt: 375.4 g/mol
InChI Key: XPXQYIOOPXUJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester, hydrochloride (1:1) is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a phenoxypropyl group and a hydroxyphenoxy group, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester, hydrochloride (1:1) involves multiple steps. The process typically begins with the reaction of 2-hydroxy-3-phenoxypropylamine with 2-[4-(2-chloroethoxy)phenoxy]acetic acid methyl ester. This reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The phenoxy groups in the compound make it susceptible to nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropyl and hydroxyphenoxy groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, methyl ester: A simpler ester with fewer functional groups.

    2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid: A related compound with similar structural features.

Uniqueness

The uniqueness of acetic acid, 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester, hydrochloride (1:1) lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate

InChI

InChI=1S/C20H25NO6/c1-24-20(23)15-27-19-9-7-18(8-10-19)25-12-11-21-13-16(22)14-26-17-5-3-2-4-6-17/h2-10,16,21-22H,11-15H2,1H3

InChI Key

XPXQYIOOPXUJDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O

Synonyms

ICI 198157
ICI-198157
methyl (4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)acetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.